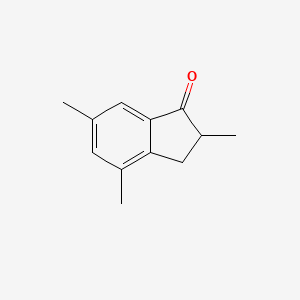
2,4,6-Trimethylindanone
Cat. No. B8691365
M. Wt: 174.24 g/mol
InChI Key: WSZBTNOPLNPPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07964679B2
Procedure details


37.48 g of 2,4,6-trimethyl-indan-1-one (0.215 mol) were dissolved in 200 mL of EtOH in a 500 mL, 3-neck rounded bottom flask equipped with a magnetic stirring bar, a thermometer and a reflux condenser. NaBH4 (15.01 g, 0.397 mol) was then slowly added keeping the temperature below 20° C. during the addition. The light yellow suspension was stirred at r.t. for 18 h. Then 100 mL of acetone were cautiously added (careful: exothermic reaction!) and subsequently the solvents removed giving a white solid. The latter was treated with 100 mL of water and extracted with toluene (2×150 mL). The water phase was further extracted with toluene, the organic phases were combined and washed with a 10% aqueous solution of NH4Cl. After washing, the organic phase was dried over Na2SO4, filtered and evaporated to give 35.57 g of a yellow sticky solid: its 1H-NMR analysis showed the target product as 1.4/1 mixture of two diastereoisomers, contaminated by 5% wt. of starting indanone (yield 89.2%). The product was used as such in the next step without further purification.





Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][C:6]([CH3:12])=[CH:7][C:8]=2[CH3:11])[C:3]1=[O:13].[BH4-].[Na+].CC(C)=O.O>CCO>[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][C:6]([CH3:12])=[CH:7][C:8]=2[CH3:11])[CH:3]1[OH:13] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
37.48 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1C(C2=CC(=CC(=C2C1)C)C)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Two
|
Name
|
|
|
Quantity
|
15.01 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The light yellow suspension was stirred at r.t. for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stirring bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 20° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
during the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(careful: exothermic reaction!)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
subsequently the solvents removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving a white solid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with toluene (2×150 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The water phase was further extracted with toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a 10% aqueous solution of NH4Cl
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase was dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1C(C2=CC(=CC(=C2C1)C)C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35.57 g | |
| YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
